(2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide” is a chemical compound with the CAS Number: 478066-87-4 . It has a molecular weight of 328.17 and its IUPAC name is (2E)-4,4,4-trifluoro-3-oxo-2- { [3- (trifluoromethyl)phenyl]hydrazono}butanoic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6F6N2O3/c12-10 (13,14)5-2-1-3-6 (4-5)18-19-7 (9 (21)22)8 (20)11 (15,16)17/h1-4,18H, (H,21,22)/b19-7+ . This code provides a detailed description of the molecule’s structure, including the positions of the trifluoromethyl groups and the hydrazinylidene group.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 328.17 .Scientific Research Applications
Heterocyclic Synthesis
The compound's derivatives have been utilized in the synthesis of heterocyclic compounds. For instance, acetoacetanilides, closely related to the compound , serve as precursors in the synthesis of thienopyridines and other fused derivatives. This showcases the compound's utility in generating complex molecular architectures, highlighting its significance in synthetic organic chemistry (Harb, Hussein, & Mousa, 2006).
Antimicrobial Activity
Arylazopyrazole pyrimidone derivatives, structurally related to the compound, have shown antimicrobial activities. This indicates the potential of these compounds in developing new antimicrobial agents, demonstrating the broader application of the chemical structure in medicinal chemistry research (Sarvaiya, Gulati, & Patel, 2019).
Luminescence in Material Science
The compound's fluorinated derivatives have been studied for their luminescent properties, especially in the context of ytterbium(III) complexes. These studies provide insights into the impact of fluorination and chain length on luminescence, with implications for optical materials and sensors (Martín‐Ramos et al., 2013).
Organic Electronics
Further research into the compound's analogs has contributed to the development of molecular wires and optoelectronic materials. Specifically, derivatives featuring extended pi-conjugation systems have been synthesized, their redox properties and structural characteristics offering potential applications in electronic devices (Wang et al., 2006).
Synthesis of Aminopyrroles
The compound's framework has been adapted in the synthesis of trifluoromethyl-substituted aminopyrroles, employing azirine ring expansion strategies. This synthetic application underscores the compound's versatility in accessing fluorinated heterocycles, relevant to pharmaceutical research (Khlebnikov et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(Z)-4,4,4-trifluoro-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F9N3O2/c19-16(20,21)9-1-5-11(6-2-9)28-15(32)13(14(31)18(25,26)27)30-29-12-7-3-10(4-8-12)17(22,23)24/h1-8,31H,(H,28,32)/b14-13-,30-29? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQSORQZTLOSOR-WDDOPMHVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(C(F)(F)F)O)N=NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)/C(=C(\C(F)(F)F)/O)/N=NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.